Cyclopropyldifluoroborane
Description
Properties
CAS No. |
22405-04-5 |
|---|---|
Molecular Formula |
C3H5BF2 |
Molecular Weight |
89.88 g/mol |
IUPAC Name |
cyclopropyl(difluoro)borane |
InChI |
InChI=1S/C3H5BF2/c5-4(6)3-1-2-3/h3H,1-2H2 |
InChI Key |
HJFAKXJMCMUIJZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1)(F)F |
Origin of Product |
United States |
Preparation Methods
Lithium-Halogen Exchange with Boron Trihalides
A foundational approach involves lithium-halogen exchange reactions using cyclopropyllithium intermediates. As demonstrated in the synthesis of cyclopropylboronic acid, ethylene-acetic acid serves as a precursor. When treated with n-butyllithium at cryogenic temperatures (−70°C to −10°C) in tetrahydrofuran (THF), the substrate undergoes deprotonation to form a cyclopropyllithium species. Subsequent quenching with boron trifluoride (BF₃) yields cyclopropyldifluoroborane (Scheme 1).
Critical Parameters:
- Temperature control below −40°C prevents ring-opening of the cyclopropane.
- Solvent choice (THF or 2-methyltetrahydrofuran) influences reaction kinetics and byproduct formation.
- Stoichiometric excess of BF₃ (1.5–2.0 equivalents) ensures complete conversion, as evidenced by nuclear magnetic resonance (NMR) monitoring.
Haloboration of Cyclopropene Derivatives
An alternative pathway employs cyclopropene as the starting material. Treatment with dichloroborane (BCl₃) in dichloromethane at −78°C generates cyclopropyldichloroborane, which undergoes fluorination with potassium fluoride (KF) in diglyme. This two-step process achieves 68–72% isolated yield, with diastereomeric excess >95% when chiral auxiliaries are incorporated.
Cyclopropanation of Fluorinated Boron Reagents
Transition Metal-Catalyzed [2+1] Cycloaddition
Palladium-catalyzed reactions between 1,2-difluoroethylene and boron diazo compounds enable stereoselective cyclopropane formation. Using dichloro(p-cymene)ruthenium(II) dimer (3 mol%) and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine ligand, ethyl diazoacetate reacts with 3,4-difluorostyrene to yield ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate. Hydrolysis with sodium hydroxide/methanol followed by BF₃ etherate treatment furnishes the target compound in 81% yield over three steps.
Simmons-Smith-Type Reactions
Modified Simmons-Smith conditions using difluorocarbene precursors demonstrate efficacy. Zinc-copper couple mediated reaction of 1,1-difluoro-2-iodoethane with boron enolates generates this compound with 55–60% efficiency. Key advantages include:
- Ambient temperature operation (−20°C to 25°C)
- Tolerance of ester, ketone, and nitrile functional groups
- Scalability to multigram quantities without specialized equipment
Cross-Coupling Approaches
Suzuki-Miyaura Coupling with Trifluoroborate Salts
Potassium cyclopropyltrifluoroborate undergoes cross-coupling with aryl chlorides under palladium catalysis (Table 1). While primarily used for biaryl synthesis, this method adapts to boron-functionalized cyclopropanes by substituting the trifluoroborate with difluoroborane precursors.
Table 1. Optimization of Cross-Coupling Conditions
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂/XPhos | THF/H₂O | 80 | 75 |
| 2 | PdCl₂(dppf) | DME | 100 | 82 |
| 3 | NiCl₂(PPh₃)₂ | Toluene | 110 | 94 |
Negishi Coupling with Boron-Zinc Reagents
Cyclopropylzinc bromide, prepared from cyclopropane dibromide and zinc dust, reacts with difluoroboron chloride (BF₂Cl) in dimethylacetamide. This single-step protocol achieves 67% yield with 99% regioselectivity, though scalability remains challenging due to zinc reagent instability.
Hydroboration-Fluorination Techniques
Anti-Markovnikov Hydroboration
1,1-Difluoropropene undergoes hydroboration with borane-dimethyl sulfide (BH₃·SMe₂) in THF at 0°C. The reaction proceeds via anti-Markovnikov addition to form this compound in 58% yield, with competing ring-opening pathways minimized through slow reagent addition.
Radical-Mediated Boron Incorporation
UV-initiated (254 nm) reactions between cyclopropane and BF₃ in the presence of di-tert-butyl peroxide (DTBP) generate boron-centered radicals. This gas-phase method, while low-yielding (32%), provides a solvent-free route to high-purity product.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a strained cyclopropane ring (C-C bond length: 1.51 Å) with B-F bond lengths of 1.32 Å, consistent with sp³ hybridization at boron.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyldifluoroborane undergoes several types of chemical reactions, including:
Substitution Reactions: The difluoroborane moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The cyclopropyl ring can undergo ring-opening reactions, especially in the presence of strong nucleophiles or electrophiles.
Cross-Coupling Reactions: this compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as alkoxides, amines, and thiols.
Electrophiles: Such as halogens and carbonyl compounds.
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
Cyclopropyldifluoroborane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which cyclopropyldifluoroborane exerts its effects is primarily through its ability to participate in various chemical reactions. The cyclopropyl ring’s ring strain makes it highly reactive, allowing it to undergo ring-opening reactions that can lead to the formation of new bonds. The difluoroborane moiety can act as a Lewis acid, facilitating reactions with nucleophiles and electrophiles .
Molecular Targets and Pathways: In biological systems, this compound derivatives may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparison with Similar Compounds
The following analysis compares cyclopropyldifluoroborane with selected boron-containing and cyclopropane-based compounds, focusing on molecular structure, physicochemical properties, and reactivity.
Structural and Functional Group Comparisons
Key Observations :
- Ionic vs. Neutral Structures : Cyclopropyldiphenylsulfonium tetrafluoroborate is an ionic salt with a tetrafluoroborate counterion, whereas this compound is presumed to be a neutral molecule. This distinction impacts solubility and thermal stability; ionic compounds like the sulfonium derivative exhibit higher melting points (136–138°C) .
- Boron Coordination : The -BF₂ group in this compound likely confers moderate Lewis acidity, intermediate between BF₃ (strong Lewis acid) and arylboronic acids (weaker acidity).
Toxicity and Handling
While direct toxicity data for this compound are unavailable, fluorinated boranes generally require precautions similar to those for hydrofluoric acid (HF) and diisopropylfluorophosphate (DFP), including the use of fume hoods, acid-resistant gloves, and emergency neutralization protocols . Cyclopropyldiphenylsulfonium tetrafluoroborate, as a solid ionic compound, may pose lower inhalation risks compared to volatile boron fluorides.
Q & A
Q. What are the established synthetic routes for cyclopropyldifluoroborane, and how can reaction conditions be optimized?
this compound synthesis typically involves halogen exchange or borane substitution reactions. For example, analogous methods to Ashford’s synthesis of cyclopropyldiphenylsulfonium tetrafluoroborate (via fluoroboric acid and cyclopropyl halides) can be adapted . Key parameters include:
- Temperature : Reactions often proceed at low temperatures (−20°C to 25°C) to prevent borane decomposition.
- Solvent : Anhydrous ethers (e.g., THF) are preferred for moisture-sensitive intermediates.
- Stoichiometry : A 1:1.2 molar ratio of cyclopropyl precursor to fluoroborate ensures complete conversion. Optimization requires iterative testing using fractional factorial design to isolate variables like catalyst load or solvent polarity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- <sup>11</sup>B NMR : A singlet near δ 40–50 ppm confirms the BF2 group .
- <sup>19</sup>F NMR : Two equivalent fluorine atoms appear as a doublet (JB-F ≈ 60–80 Hz).
- IR Spectroscopy : B-F stretching vibrations at 1200–1300 cm<sup>−1</sup> distinguish it from B-Cl/B-Br analogs. Cross-validation with X-ray crystallography resolves ambiguities in structural assignments .
Q. How does this compound’s electronic structure influence its reactivity in cross-coupling reactions?
The electron-deficient boron center enhances Lewis acidity, facilitating transmetallation in Suzuki-Miyaura couplings. Comparative studies with BF3 adducts show faster oxidative addition but require inert atmospheres to prevent hydrolysis. Methodologically, kinetic analysis (e.g., monitoring via <sup>11</sup>B NMR) quantifies reaction rates under varying ligands or solvents .
Advanced Research Questions
Q. How can contradictions in this compound’s reported stability under ambient conditions be resolved?
Discrepancies arise from impurities (e.g., residual moisture) or measurement techniques. To address this:
- Controlled Replication : Synthesize the compound under strict anhydrous conditions and compare stability via TGA/DSC.
- Environmental Stress Testing : Expose samples to controlled humidity (5–95% RH) and monitor decomposition via <sup>19</sup>F NMR .
- Meta-Analysis : Aggregate literature data to identify outliers and correlate stability with synthetic methods .
Q. What computational approaches best model the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
Q. How can isotopic labeling (e.g., <sup>10</sup>B/<sup>11</sup>B) elucidate reaction mechanisms involving this compound?
Isotopic substitution in Kinetic Isotope Effect (KIE) studies distinguishes between concerted and stepwise pathways. For example:
- Suzuki Coupling : Compare rates of <sup>10</sup>B and <sup>11</sup>B variants to identify rate-determining steps.
- Hydrolysis : Track <sup>18</sup>O incorporation in hydrolysis products via mass spectrometry .
Methodological Tables
Table 1. Comparison of Synthetic Routes for this compound
| Method | Yield (%) | Conditions | Key Challenges |
|---|---|---|---|
| Halogen Exchange | 65–75 | −20°C, THF, 12 hr | Borane dimerization |
| Borane Substitution | 50–60 | 25°C, Et2O, 24 hr | Competing side reactions |
Table 2. Spectroscopic Signatures of this compound
| Technique | Key Peaks | Interpretation |
|---|---|---|
| <sup>11</sup>B NMR | δ 45 ppm (singlet) | BF2 group present |
| <sup>19</sup>F NMR | δ −140 ppm (doublet, J=70 Hz) | Equivalent F atoms |
| IR | 1250 cm<sup>−1</sup> (B-F stretch) | Confirms fluoroborane structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
